5-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
Description
This compound is a thiophene-2-sulfonamide derivative featuring a pyridazinone core substituted with a 4-ethoxyphenyl group and linked via an ethyl chain. The ethoxy group may enhance lipophilicity compared to methoxy or nitro analogs, influencing pharmacokinetics and receptor binding .
Properties
IUPAC Name |
5-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c1-2-26-14-5-3-13(4-6-14)15-7-9-17(23)22(21-15)12-11-20-28(24,25)18-10-8-16(19)27-18/h3-10,20H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOKTFBQKXZDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with structurally related analogs:
Pharmacological Insights
Agonist vs. Antagonist Activity :
- The target compound’s ethoxy group may confer partial agonist behavior similar to E-6801, whereas SB-271046’s piperazine and methoxy groups favor inverse agonism .
- Substituent electronic effects: Ethoxy (electron-donating) vs. nitro (electron-withdrawing in 5b) alter receptor interaction. For example, nitro groups reduce basal cAMP activity in 5-HT6 ligands .
Linker Impact :
Research Findings and Hypotheses
- 5-HT6 Receptor Modulation : The target compound’s structural analogs show efficacy in cognitive enhancement models (e.g., Morris water maze) . Its ethoxy group may balance lipophilicity and blood-brain barrier penetration.
- cAMP Pathway Effects: Based on , the ethoxyphenyl-pyridazinone moiety may enhance cAMP production in the presence of forskolin, similar to E-6801 (250% over basal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
